molecular formula C7H13ClFNO B14040212 7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride CAS No. 2177267-26-2

7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride

Cat. No.: B14040212
CAS No.: 2177267-26-2
M. Wt: 181.63 g/mol
InChI Key: JWUGKMUQIIKJGS-UHFFFAOYSA-N
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Description

7-Fluoro-3-Oxa-9-Azabicyclo[331]Nonane Hydrochloride is a chemical compound with the molecular formula C7H13ClFNO It is a bicyclic compound containing fluorine, oxygen, and nitrogen atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the bicyclic core: This step involves the construction of the bicyclic structure through cyclization reactions.

    Introduction of the fluorine atom: Fluorination reactions are carried out using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.

Scientific Research Applications

7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand for studying biological processes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • endo-7-Hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride
  • 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride
  • methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride

Uniqueness

7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

2177267-26-2

Molecular Formula

C7H13ClFNO

Molecular Weight

181.63 g/mol

IUPAC Name

7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride

InChI

InChI=1S/C7H12FNO.ClH/c8-5-1-6-3-10-4-7(2-5)9-6;/h5-7,9H,1-4H2;1H

InChI Key

JWUGKMUQIIKJGS-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2COCC1N2)F.Cl

Origin of Product

United States

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